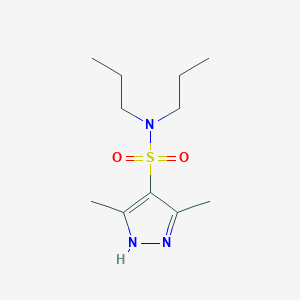![molecular formula C19H20N2O4S2 B2444001 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-92-0](/img/structure/B2444001.png)
(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
カタログ番号 B2444001
CAS番号:
896354-92-0
分子量: 404.5
InChIキー: ORHZTEXORHTBPI-VXPUYCOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It seems to be involved in various chemical reactions, particularly in the field of organic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been described . Arylbenzothiazolylether diazonium salts, which could be structurally related to the compound , were used as dual-function reagents . Another method involves a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .Molecular Structure Analysis
The molecular structure of this compound is likely complex given its long IUPAC name. It appears to contain a benzothiazole moiety, which is a heterocyclic compound .Chemical Reactions Analysis
The compound seems to be involved in various chemical reactions. For example, it may participate in a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . It might also be involved in a copper (II)-catalyzed cascade Csp2–P/C–C bond formation .科学的研究の応用
Synthesis Techniques
- A high-yield synthesis method for related benzamide derivatives was developed starting from dimethoxybenzoic acid. This method provides a simpler and more efficient pathway for synthesizing such compounds, contributing to research and development in medicinal chemistry (Bobeldijk et al., 1990).
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with benzamide groups have demonstrated potential in photodynamic therapy, particularly for cancer treatment. Their properties as photosensitizers, including high singlet oxygen quantum yield, make them valuable in this field (Pişkin et al., 2020).
Anticancer Activity
- Cobalt(II) complexes of certain benzamide derivatives have been synthesized and shown promise in terms of their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Electrophysiological Activity
- N-substituted benzamide derivatives have shown cardiac electrophysiological activity, specifically as class III agents, which suggests potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Chemical Sensing
- Certain benzothiazole derivatives, including those similar in structure to the compound , have been used as chemosensors for cyanide anions. This illustrates their potential utility in environmental monitoring and safety applications (Wang et al., 2015).
Microwave-Assisted Synthesis
- The use of microwave irradiation has been explored for the synthesis of benzamide derivatives, offering a more efficient and cleaner method compared to traditional thermal heating (Saeed, 2009).
Antimicrobial Activity
- Some benzamide derivatives have shown significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Priya et al., 2006).
特性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-4-9-16-17(12-13)26-19(21(16)10-11-25-2)20-18(22)14-5-7-15(8-6-14)27(3,23)24/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZTEXORHTBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(Bromomethyl)-3-ethynylbenzene
2092915-03-0
2-(Cyclopropylamino)cyclobutan-1-ol
2176069-48-8

![3'-(3-Chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2443918.png)
![3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2443919.png)
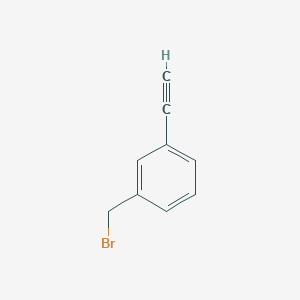

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide](/img/structure/B2443924.png)
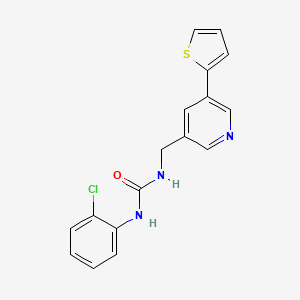

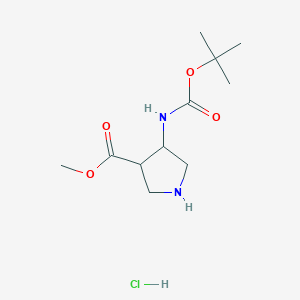
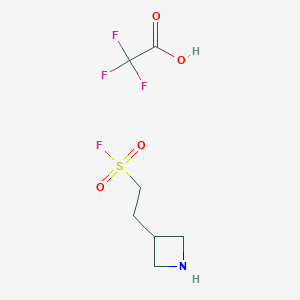
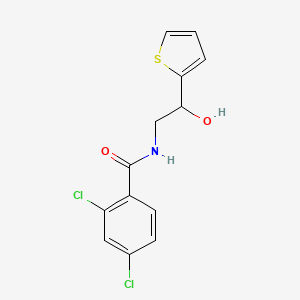
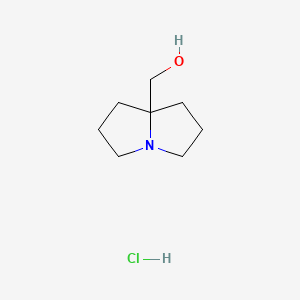
![N-(2-chlorobenzyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2443938.png)
![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)
